Diethoxymethylsilyl-styrene
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Overview
Description
(Diethoxymethyl)(2-phenylethenyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of both ethoxy and phenylethenyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(2-phenylethenyl)silane typically involves the hydrosilylation of styrene with diethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of styrene, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (Diethoxymethyl)(2-phenylethenyl)silane can be achieved through continuous flow processes, which offer enhanced reaction efficiency and scalability. The use of micro-tubing reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Diethoxymethyl)(2-phenylethenyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., alcohols, amines). Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
(Diethoxymethyl)(2-phenylethenyl)silane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Diethoxymethyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes oxidative addition to the transition metal catalyst, followed by migratory insertion into the carbon-carbon double bond. Reductive elimination then yields the final product. This mechanism is facilitated by the unique electronic properties of the silicon atom, which allows for efficient catalysis and high selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Diethoxymethyl)(2-phenylethenyl)silane include:
Diethoxymethylsilane: A simpler organosilicon compound with similar reactivity but lacking the phenylethenyl group.
Dimethoxymethylsilane: Another related compound with methoxy groups instead of ethoxy groups, offering different reactivity and applications.
Phenylsilane: A compound with a phenyl group attached to silicon, used in similar hydrosilylation reactions.
Uniqueness
The uniqueness of (Diethoxymethyl)(2-phenylethenyl)silane lies in its combination of ethoxy and phenylethenyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C13H18O2Si |
---|---|
Molecular Weight |
234.37 g/mol |
InChI |
InChI=1S/C13H18O2Si/c1-3-14-13(15-4-2)16-11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |
InChI Key |
RBXYGCMOYZBZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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